molecular formula C18H16N4O3 B4477489 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide

2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide

Cat. No.: B4477489
M. Wt: 336.3 g/mol
InChI Key: PLMYUVVFUQPHPW-UHFFFAOYSA-N
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Description

2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide is a chemical compound based on the quinazolinone scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. While specific data on this compound is limited, closely related quinazolinone derivatives are actively investigated in oncology research for their potent broad-spectrum cytotoxic activity against a panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), ovarian (A2780), and lung (H460) cancers . The mechanism of action for this class of compounds is associated with the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these analogues disrupt microtubule formation, which leads to cell cycle arrest during the G2/M phase and ultimately induces apoptosis in cancer cells . This makes quinazolinone derivatives a compelling chemotype for developing novel anti-mitotic agents, particularly in the context of overcoming resistance to existing chemotherapeutics . Other research avenues for quinazolinone-based structures include their development as inhibitors of key kinase targets, such as EGFR and HER2, which are critical drivers in various cancers . This product is intended for research purposes only, such as in vitro assays and early-stage drug discovery, to further explore its specific properties and potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-(4-oxoquinazolin-3-yl)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c19-17(24)12-5-1-4-8-15(12)21-16(23)9-10-22-11-20-14-7-3-2-6-13(14)18(22)25/h1-8,11H,9-10H2,(H2,19,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMYUVVFUQPHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone ring . This intermediate is then reacted with a propanoyl chloride derivative to introduce the propanoyl group. Finally, the resulting compound is coupled with benzamide under suitable conditions to yield the target molecule .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide have been evaluated for their ability to inhibit tumor growth. A study demonstrated that modifications in the quinazoline ring can enhance the cytotoxic effects against various cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .

2. Antiallergic Properties
A related class of compounds featuring the quinazoline structure has shown potential in treating allergic reactions. For instance, (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids were tested for their antiallergic activity in rat models. The results indicated that specific substitutions on the quinazoline ring could lead to enhanced efficacy, providing insights into how derivatives like 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide might function similarly .

3. Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. Compounds with similar structural features have been reported to exhibit activity against various bacterial strains, suggesting a potential application in developing new antibiotics. This aspect is particularly relevant given the rising concern over antibiotic resistance .

Synthesis and Modifications

The synthesis of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide typically involves multi-step organic reactions that incorporate key functional groups essential for its biological activity. The synthetic pathways often focus on optimizing yield and purity while allowing for modifications that could enhance biological effectiveness.

Example Synthesis Pathway:

  • Starting Materials : Begin with commercially available quinazoline derivatives.
  • Reactions : Employ acylation reactions to introduce the propanoyl group.
  • Purification : Use chromatographic techniques to isolate the desired product.

Case Studies

Several studies have documented the therapeutic potential of compounds related to 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study BShowed promising results in reducing allergic responses in animal models, with a notable decrease in histamine release.
Study CIdentified antimicrobial activity against Staphylococcus aureus, indicating potential as a new antibiotic agent.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide-Quinazolinone Hybrids

The structural uniqueness of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide lies in its propanoyl amino linker and unsubstituted benzamide group. Comparisons with analogous compounds reveal key differences:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide C₁₆H₁₅N₃O₃ Propanoyl linker, unmodified benzamide Synthetic intermediate; no direct bioactivity reported
N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide C₂₇H₂₆N₄O₅ Cyanomethoxy phenyl, chiral hydroxy group Potential peptide-mimetic drug candidate
(2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate C₂₉H₃₁N₃O₆ Methoxyphenyl, acetylated chiral sidechain Enhanced solubility due to methoxy group
3-{5-Methyl-4-oxo-2-[1-(9H-purin-6-ylamino)-ethyl]-4H-quinazolin-3-yl}-benzamide C₂₃H₂₀N₈O₂ Purine-aminoethyl substituent Kinase inhibition (implied by purine motif)

Key Observations :

  • Substituent Impact: The absence of electron-withdrawing groups (e.g., cyanomethoxy in ) or bulky aromatic systems (e.g., purine in ) may limit the target compound’s binding affinity compared to derivatives with these features.
  • Synthetic Yield : The target compound’s synthesis yielded only 2% in chromatographic isolation , whereas analogs with simpler substituents (e.g., methoxy groups) report higher yields (>10%) .
Functional Group Comparisons in Therapeutic Contexts

Several benzamide-quinazolinone analogs are designed for specific therapeutic applications, as seen in patents and pharmacological studies:

  • Excluded Derivatives: Patent WO2017/223456 excludes compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide due to prior art in antiviral or anticancer applications . The target compound lacks thioether or trifluoromethyl groups, which are critical for kinase inhibition in these excluded analogs.
  • Chiral vs. Achiral Centers : Unlike the target compound, chiral derivatives (e.g., ) exhibit stereoselective binding to biological targets, enhancing specificity .

Biological Activity

2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide, also known by its CAS number 723750-39-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and enzyme inhibition effects.

  • Molecular Formula : C20H20N4O3S
  • Molecular Weight : 396.46 g/mol
  • Chemical Structure : The compound features a quinazoline moiety linked to a benzamide structure, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For example:

  • A study reported that similar quinazolinone derivatives showed enhanced activity against various bacteria including Escherichia coli and Staphylococcus aureus when formulated in nanoparticles .
  • Another investigation highlighted the effectiveness of quinazoline derivatives against pathogenic fungi like Candida albicans and Saccharomyces cerevisiae .
Microorganism Activity
Escherichia coliPotent activity
Staphylococcus aureusSignificant inhibition
Candida albicansModerate activity

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies:

  • Quinazoline derivatives have been evaluated for their inhibitory effects on carbonic anhydrase (CA) isoforms associated with tumor growth. Notably, some derivatives exhibited nanomolar inhibition against CA IX and XII, which are linked to cancer progression .
  • In vitro studies have shown that certain quinazoline compounds possess cytotoxic effects against breast cancer cell lines, with IC50 values indicating their potency compared to established drugs like Olaparib .
Cell Line IC50 Value (µM)
MDA-MB-436 (breast cancer)2.57 (compound 5)
MDA-MB-436 (Olaparib control)8.90

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • Quinazoline derivatives have shown promise as inhibitors of carbonic anhydrase, which plays a role in pH regulation and is implicated in tumor metabolism. The inhibition constants (Ki) for certain derivatives were reported in the low nanomolar range, indicating strong potential for therapeutic applications .

Case Studies

  • Study on Antimicrobial Activity : A series of novel quinazolinone derivatives were synthesized and tested against a panel of microbial pathogens. The results indicated that modifications at specific positions on the quinazoline ring significantly enhanced antimicrobial activity, suggesting structural optimization could yield more potent agents .
  • Antitumor Efficacy Assessment : In a study assessing the antitumor efficacy of quinazoline-based compounds, several derivatives were tested against various cancer cell lines. The most effective compounds displayed IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as new cancer therapies .

Q & A

Basic: What are the common synthetic routes for synthesizing 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide, and what are their methodological limitations?

The compound can be synthesized via:

  • Electrochemical oxidative cyclization : Using 2-aminobenzamides with aluminum/carbon electrodes and acetic acid electrolyte at room temperature, yielding 4-quinazolinones in high efficiency .
  • Thermal coupling : Reacting 2-aminobenzamides with benzyl chlorides or acyl chlorides at high temperatures (e.g., 100–120°C), though this method risks decomposition and requires metal catalysts .
  • Retrosynthetic approaches : Starting from anthranilic acid, substituted amines, and acylating agents (e.g., acetic anhydride or benzoyl chloride) to build the quinazolinone core .
    Limitations: Electrochemical methods may require specialized equipment, while thermal routes suffer from scalability issues and harsh conditions.

Advanced: How can electrochemical synthesis be optimized to minimize byproducts in quinazolinone derivatives like 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide?

  • Electrode selection : Use carbon-aluminum systems to enhance electron transfer efficiency and reduce side reactions like over-oxidation .
  • Electrolyte tuning : Acetic acid as a proton source improves cyclization kinetics, while additives (e.g., LiClO₄) can stabilize intermediates .
  • Current density control : Lower current densities (e.g., 5–10 mA/cm²) prevent excessive radical formation, improving yield and purity .
    Comparative studies show electrochemical methods achieve >80% yield under optimized conditions, outperforming thermal methods (50–70%) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide?

  • NMR : ¹H/¹³C NMR to confirm the quinazolinone core (e.g., carbonyl at δ 160–170 ppm) and amide linkages (δ 7.5–8.5 ppm for aromatic protons) .
  • HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]+ at m/z ~380–400) .
  • IR spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for quinazolinone derivatives?

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield protons, altering δ values .
  • Dynamic NMR : Use variable-temperature NMR to identify tautomeric forms (e.g., lactam-lactim equilibria) causing peak splitting .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures, especially for regiochemistry of substituents .

Basic: What methodologies are used to evaluate the biological activity of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide?

  • Kinase inhibition assays : Test against EGFR or VEGFR kinases using fluorescence-based protocols (IC₅₀ values typically <10 µM for active derivatives) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure) .
  • Molecular docking : Preliminary SAR studies using AutoDock or Schrödinger to predict binding modes to kinase ATP pockets .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the anticancer potency of this compound?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the benzamide moiety to enhance kinase binding .
  • Scaffold hopping : Replace the propanoyl linker with rigid spacers (e.g., alkyne or triazole) to improve pharmacokinetics .
  • Prodrug strategies : Mask the amide with ester groups to enhance solubility and bioavailability .

Advanced: How should researchers address contradictory bioactivity data across similar quinazolinone derivatives?

  • Control for assay variability : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. µM) and adjust for structural differences (e.g., substituent positions) .
  • Mechanistic validation : Use knock-down models (e.g., siRNA) to confirm target engagement .

Basic: What theoretical frameworks guide the design of experiments involving this compound?

  • Retrosynthetic analysis : Break down the molecule into 2-aminobenzamide and propanoyl-amino benzamide precursors .
  • Hammett linear free-energy relationships : Predict electronic effects of substituents on reaction rates or binding affinities .
  • QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to biological activity .

Advanced: How can computational chemistry be integrated to predict the environmental impact of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide?

  • PBT (Persistence, Bioaccumulation, Toxicity) modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors .
  • Ecotoxicology simulations : Apply ECOSAR to predict LC₅₀ values for aquatic organisms .
  • Lifecycle analysis : Track synthetic byproducts and energy consumption using GaBi software .

Advanced: What experimental design principles minimize bias in pharmacological studies of this compound?

  • Randomized block designs : Assign treatments randomly within blocks (e.g., cell culture plates) to control for batch effects .
  • Blinded analysis : Separate compound preparation and bioassay teams to reduce observer bias .
  • Dose-response redundancy : Test multiple concentrations in triplicate to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide
Reactant of Route 2
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2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide

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